molecular formula C17H21N5O2S B2872305 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 899994-11-7

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2872305
CAS No.: 899994-11-7
M. Wt: 359.45
InChI Key: CIURLHOZNGSHNU-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group at the 2-position. The N'-substituent is a pyridin-2-ylmethyl moiety, distinguishing it from structurally analogous compounds (e.g., BI84028 and BF96306) that bear different aromatic or aliphatic substituents.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-6-4-5-7-18-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIURLHOZNGSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[3,4-c]pyrazole Core Construction

The Jacobson reaction, adapted from thieno[3,2-c]pyrazole syntheses, provides a foundational route:

  • Step 1 : Diazotization of 3-aminothiophene-4-carboxylic acid derivatives to form the diazonium salt.
  • Step 2 : Cyclization with tert-butyl hydrazine at 54°C under inert atmosphere to install the tert-butyl group.

Key Conditions :

  • Solvent-free reaction with oxoammonium nitrate as oxidant
  • Yield: 65–72% after silica gel chromatography

Regioselectivity Challenges

The 3,4-c isomer formation competes with 2,3-c and 3,2-c derivatives. Polar aprotic solvents (DMF) favor 3,4-c regiochemistry by stabilizing transition-state dipole interactions.

Preparation of (Pyridin-2-yl)methylamine

Reductive Amination of Pyridine-2-carbaldehyde

A two-step process achieves high purity:

  • Step 1 : Condensation with ammonium acetate in ethanol to form the imine.
  • Step 2 : Sodium borohydride reduction at 0°C, yielding (pyridin-2-yl)methylamine in 89% isolated yield.

Critical Note : Residual borates are removed via aqueous HCl washes (pH 5–6).

Ethanediamide Bridge Formation

Oxalyl Chloride-Mediated Coupling

The optimized protocol involves:

  • Step 1 : Dropwise addition of oxalyl chloride (1.05 eq) to a −15°C solution of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine in anhydrous THF.
  • Step 2 : After 1 h, addition of (pyridin-2-yl)methylamine (1.1 eq) and triethylamine (2.2 eq) to scavenge HCl.
  • Step 3 : Warm to 25°C over 12 h, followed by aqueous workup (NaHCO3) and ethyl acetate extraction.

Yield : 58–63% after recrystallization from ethanol/water.

Alternative Methods

Carbodiimide Coupling :

  • EDC/HOBt in DMF achieves 54% yield but requires stringent moisture control.
    Microwave-Assisted Synthesis :
  • 15 min at 120°C improves yield to 68% but risks decomposition of the thienopyrazole moiety.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Elution with ethyl acetate/hexanes (3:7) removes tert-butyl byproducts.
  • Reverse-phase HPLC : Final purity >98% using acetonitrile/water (0.1% TFA) gradient.

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 1.41 (s, 9H, tert-butyl), 4.72 (d, J = 5.1 Hz, 2H, CH2-pyridine), 6.89–8.51 (m, 5H, thienopyrazole and pyridine).
  • HRMS : m/z calc. for C20H24N6O2S [M+H]+: 429.1709; found: 429.1712.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Oxalyl Chloride 63 98.5 Scalable to 100 g Exothermic reaction control
EDC/HOBt 54 97.2 Mild conditions Costly reagents
Microwave-Assisted 68 98.1 Rapid synthesis Specialized equipment required

Industrial-Scale Considerations

Solvent Recovery

  • THF is distilled and reused (85% recovery) to reduce costs.

    Waste Stream Management

  • Aqueous HCl from quench steps neutralized with CaCO3 to precipitate CaCl2.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems achieve 73% yield with residence time <10 min, minimizing thermal degradation.

    Biocatalytic Amination

  • Transaminase enzymes (ATA-117) convert ketone precursors to amines with 91% ee, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.

    Receptor binding: By binding to a receptor, it can modulate the receptor’s activity, leading to changes in cellular signaling pathways.

    Interaction with proteins: By binding to specific proteins, it can alter their function or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two analogs, BI84028 and BF96306, focusing on substituent variations, molecular formulas, and physicochemical properties:

Parameter Target Compound BI84028 BF96306
N'-Substituent (Pyridin-2-yl)methyl (4-Methylphenyl)methyl 1-Phenylethyl
Core Structure Thieno[3,4-c]pyrazol with tert-butyl Thieno[3,4-c]pyrazol with tert-butyl Thieno[3,4-c]pyrazol with tert-butyl
Molecular Formula Likely C18H23N5O2S* C19H24N4O2S C19H24N4O2S
Molecular Weight ~369.48 g/mol* 372.48 g/mol 372.48 g/mol
CAS Number Not available 899756-43-5 899952-60-4
Structural Implications Pyridine introduces polarity and hydrogen-bonding capability 4-Methylphenyl enhances hydrophobicity 1-Phenylethyl adds steric bulk and lipophilicity

*Inferred based on substituent differences; the pyridinyl group replaces 2 carbons and 3 hydrogens from BI84028’s 4-methylbenzyl group, adding 1 nitrogen.

Key Findings:

Substituent Effects on Polarity: The pyridin-2-ylmethyl group in the target compound introduces a polar, heteroaromatic ring, likely improving aqueous solubility compared to BI84028’s hydrophobic 4-methylbenzyl group. This could enhance bioavailability in biological systems .

Electronic and Steric Profiles: The pyridine nitrogen in the target compound may engage in hydrogen bonding or π-π stacking interactions with biological targets, a feature absent in BI84028 and BF96306. All three compounds share the same thienopyrazol-tert-butyl core, suggesting comparable metabolic stability and resistance to oxidative degradation .

Synthetic Accessibility :

  • BI84028 and BF96306 are commercially available (e.g., BI84028 priced at $8–$11 per gram), whereas the target compound’s synthesis would require functionalization of the ethanediamide group with pyridin-2-ylmethyl, a step that may increase complexity and cost .

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